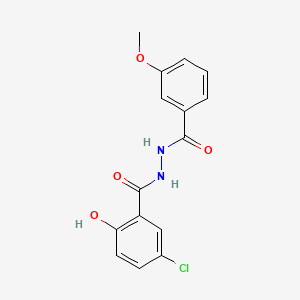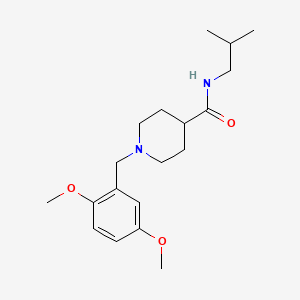
2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide, commonly known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of biochemical and physiological effects. In Additionally, we will list future directions for further research on TPMA.
Aplicaciones Científicas De Investigación
TPMA has been used extensively in scientific research as a tool to study the role of acetylcholine in the nervous system. TPMA has been used to investigate the effects of acetylcholine on memory, learning, and behavior. Additionally, TPMA has been used to study the effects of acetylcholine on muscle contraction and heart rate.
Mecanismo De Acción
TPMA works by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects, depending on the location and concentration of acetylcholine. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPMA are largely dependent on the concentration and location of acetylcholine in the body. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate. TPMA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TPMA in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over acetylcholine levels and can be useful in studying the effects of acetylcholine on various physiological processes. However, TPMA can also be toxic at high concentrations and must be used with caution. Additionally, TPMA may not be suitable for all experimental models and may have different effects depending on the species and tissue being studied.
Direcciones Futuras
There are several future directions for research on TPMA. One area of interest is the use of TPMA in the treatment of inflammatory diseases. TPMA has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, TPMA may be useful in the study of neurodegenerative diseases, such as Alzheimer's disease, which are characterized by a decrease in acetylcholine levels. Finally, further research is needed to determine the optimal concentration and dosing of TPMA for various experimental models.
Métodos De Síntesis
TPMA can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-pyridinemethanol with 2,2,2-trichloroacetyl chloride in the presence of a base, such as triethylamine, to form 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide. The final product can be purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQZIXFIOHBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)


![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)



![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)


![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile](/img/structure/B5880010.png)

![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)